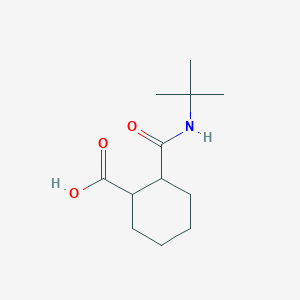

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYLQMLQBRWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398063 | |

| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-86-1 | |

| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. The synthesis is a critical process for the creation of various pharmaceutical intermediates. This guide emphasizes not just the procedural steps but the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.

Introduction: Strategic Importance

This compound and its derivatives are pivotal building blocks in medicinal chemistry. Their structural motif, featuring a cyclohexane ring with vicinal carboxylic acid and amide functionalities, allows for diverse chemical modifications, making them valuable scaffolds in the design of novel therapeutic agents. The tert-butyl group, in particular, provides steric bulk that can influence molecular conformation and interaction with biological targets. A robust and well-understood synthetic route is therefore paramount for advancing research and development in this area.

The synthesis detailed herein proceeds through a logical two-step sequence: the formation of an N-substituted imide from a commercially available anhydride, followed by selective hydrolysis to yield the target amic acid. This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two primary stages, starting from cyclohexane-1,2-dicarboxylic anhydride.

Stage 1: Imide Formation. The initial step involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the intermediate N-tert-butyl-cyclohexane-1,2-dicarboximide.

Stage 2: Selective Hydrolysis. The cyclic imide is then subjected to controlled hydrolysis under basic conditions. This step selectively cleaves one of the two carbonyl-nitrogen bonds, resulting in the formation of the desired this compound.

This strategic pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of N-tert-butyl-cyclohexane-1,2-dicarboximide

The formation of the imide is a crucial step that proceeds through the initial formation of an amic acid intermediate, which then cyclizes upon heating to form the stable five-membered imide ring. The choice of a high-boiling, inert solvent is critical to achieve the necessary temperature for efficient cyclization while preventing unwanted side reactions.

3.1.1. Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclohexane-1,2-dicarboxylic anhydride | 154.16 | 15.4 g | 0.10 mol | Commercially available (mixture of isomers). |

| tert-Butylamine | 73.14 | 8.0 g | 0.11 mol | Use a slight excess to ensure complete reaction. |

| Toluene | 92.14 | 100 mL | - | Anhydrous grade. |

3.1.2. Step-by-Step Procedure

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The apparatus should be dried to prevent premature hydrolysis of the anhydride.

-

Reagent Addition: Charge the flask with cyclohexane-1,2-dicarboxylic anhydride (15.4 g, 0.10 mol) and toluene (100 mL).

-

Initiation of Reaction: While stirring, slowly add tert-butylamine (8.0 g, 0.11 mol) to the suspension. The addition is exothermic, and the anhydride will gradually dissolve.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is the crude N-tert-butyl-cyclohexane-1,2-dicarboximide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Stage 2: Synthesis of this compound

The selective hydrolysis of the imide is achieved under controlled basic conditions. The choice of base and reaction temperature is critical to favor the formation of the mono-acid, mono-amide product over complete hydrolysis to the dicarboxylic acid.

3.2.1. Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N-tert-butyl-cyclohexane-1,2-dicarboximide | 209.28 | 20.9 g | 0.10 mol | From Stage 1. |

| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 mol | Use a slight excess. |

| Water | 18.02 | 100 mL | - | Deionized. |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | For acidification. |

3.2.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butyl-cyclohexane-1,2-dicarboximide (20.9 g, 0.10 mol) in water (100 mL).

-

Base Addition: Add sodium hydroxide (4.4 g, 0.11 mol) to the solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 100 °C) for 1-2 hours. Monitor the reaction by TLC to observe the disappearance of the starting imide.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford pure this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Imide Formation Mechanism

The reaction of the anhydride with the amine is a classic example of nucleophilic acyl substitution.

Caption: Mechanism of N-tert-butyl-cyclohexane-1,2-dicarboximide formation.

Selective Hydrolysis Mechanism

The hydrolysis of the imide under basic conditions involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. The resulting tetrahedral intermediate collapses to cleave the amide bond, and subsequent acidification yields the final product. The selectivity for mono-hydrolysis is achieved by using a limited amount of base and controlling the reaction time and temperature.

Caption: Mechanism of selective hydrolysis to the amic acid.

Stereochemical Considerations

Cyclohexane-1,2-dicarboxylic anhydride exists as a mixture of cis and trans isomers. The commercially available starting material is often a mixture of these. The stereochemistry of the starting anhydride will be retained in the imide intermediate and the final product. For applications where a specific stereoisomer is required, it is necessary to start with a stereochemically pure anhydride or to perform a separation of the final product mixture. The tert-butyl group, being bulky, will preferentially occupy an equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain.[1] This conformational preference can influence the reactivity and biological activity of the final molecule.

Conclusion

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles, reaction mechanisms, and experimental nuances, researchers can confidently and reproducibly synthesize this important chemical intermediate. The provided step-by-step procedures and mechanistic diagrams serve as a valuable resource for both experienced chemists and those new to the field.

References

-

PubChem. tert-Butylamine. [Link]

-

Organic Syntheses. Phthalamic Acid. [Link]

-

Chemistry LibreTexts. Conformational Analysis of Disubstituted Cyclohexanes. [Link]

Sources

"physicochemical properties of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages a combination of data from structurally analogous compounds, established principles of physical organic chemistry, and theoretical prediction methodologies. It is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the compound's likely characteristics and to provide detailed protocols for experimental verification. This guide emphasizes the causal relationships between molecular structure and physical properties, ensuring a foundation of scientific integrity for future research and application.

Introduction and Structural Elucidation

This compound is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a tert-butyl-substituted amide group at the 1 and 2 positions, respectively. The interplay between the hydrophilic carboxylic acid and the more lipophilic N-tert-butylcarbamoyl group imparts a distinct set of physicochemical properties that are critical for its behavior in both chemical and biological systems. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, making their characterization essential for applications in medicinal chemistry and materials science.

Given that this compound is not a widely commercialized compound, this guide adopts a first-principles approach. We will dissect the molecule into its constituent parts—the cyclohexanecarboxylic acid core and the N-tert-butyl amide substituent—to forecast its properties. This predictive analysis is complemented by detailed, field-proven experimental protocols to enable researchers to determine these properties empirically.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. Each value is derived from an analysis of its core structure and functional groups, with detailed justifications provided in the subsequent sections.

| Property | Predicted Value | Rationale / Comments |

| IUPAC Name | 2-(Tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | Standard nomenclature rules. |

| Molecular Formula | C12H21NO3 | Based on the chemical structure. |

| Molecular Weight | 227.30 g/mol | Sum of atomic weights. |

| Melting Point | 140 - 160 °C | Expected to be a solid at room temperature. The presence of both hydrogen bond donor (acid, amide N-H) and acceptor (carbonyls) groups suggests strong intermolecular forces, leading to a higher melting point than cyclohexanecarboxylic acid (31-32 °C)[1]. |

| Boiling Point | > 350 °C (decomposes) | High melting point and molecular weight suggest a high boiling point, likely with decomposition before boiling under atmospheric pressure. |

| pKa | ~4.5 - 5.0 | The parent cyclohexanecarboxylic acid has a pKa of ~4.9[1]. The adjacent amide group is weakly electron-withdrawing, which should slightly decrease the pKa (increase acidity), but steric hindrance from the tert-butyl group may slightly counteract this.[2][3] |

| logP (Octanol/Water) | 1.5 - 2.5 | Cyclohexanecarboxylic acid has a logP of 1.96[1]. The addition of the N-tert-butyl group significantly increases lipophilicity, while the amide adds some polar character. The overall effect is a predicted moderate increase in logP. |

| Aqueous Solubility | Sparingly soluble to slightly soluble | The polar carboxylic acid and amide groups will aid solubility, but the nonpolar cyclohexane ring and tert-butyl group will limit it. Solubility is expected to be pH-dependent, increasing significantly at pH > pKa due to deprotonation of the carboxylic acid to the more soluble carboxylate.[4][5] |

Theoretical Framework for Property Prediction

Acidity (pKa)

The pKa of a molecule is a measure of its acidity. For this compound, the primary acidic proton is that of the carboxylic acid group. The pKa of the parent, unsubstituted cyclohexanecarboxylic acid is approximately 4.9.[1] The introduction of the N-tert-butylcarbamoyl substituent at the adjacent (C2) position is expected to modulate this value.

The amide group can exert a weak electron-withdrawing inductive effect due to the electronegativity of the nitrogen and oxygen atoms. This effect can stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa). However, the magnitude of this effect is generally modest and highly dependent on the conformation of the molecule. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict pKa values with greater accuracy by correlating properties of hydrogen-bonded complexes with experimental pKa data.[2][3][6]

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7]

-

Cyclohexanecarboxylic acid (logP ≈ 1.96)[1]: This serves as our baseline.

-

N-tert-butyl group: This is a bulky, nonpolar group that will significantly increase the lipophilicity of the molecule.

-

Amide group: While containing polar N-H and C=O bonds, the overall contribution of an amide to logP can be complex.

Numerous computational models exist for predicting logP, often based on fragment contributions.[8][9][10] These models would sum the contributions of the cyclohexane ring, the carboxylic acid, and the N-tert-butyl amide fragment to arrive at a final predicted value. Given the substantial size of the tert-butyl group, a moderate increase in logP over the parent carboxylic acid is the most reasonable prediction.

Aqueous Solubility

Solubility is governed by the principle of "like dissolves like."[5][11] this compound is an amphiphilic molecule, possessing both polar (hydrophilic) and nonpolar (lipophilic) regions.

-

Hydrophilic character: The carboxylic acid and the secondary amide groups can participate in hydrogen bonding with water, promoting solubility.

-

Lipophilic character: The cyclohexane ring and the large tert-butyl group are nonpolar and will disfavor interaction with water.

The overall solubility will be a balance of these opposing factors. It is predicted to be sparingly soluble in neutral water. However, its solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt, leading to a significant increase in solubility.[12]

Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standardized protocols are recommended.

Protocol for pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[13][14][15]

Figure 2: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation:

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).[14]

-

Accurately weigh the compound and dissolve it in a known volume of deionized, CO2-free water to make a solution of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp) for that specific solvent system.

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is protected from atmospheric CO2.

-

-

Titration:

-

Place a known volume (e.g., 25 mL) of the sample solution into a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Allow the system to equilibrate and record the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and reached a stable plateau (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

Determine the volume of NaOH required to reach the half-equivalence point (equivalence volume / 2).

-

The pKa is equal to the pH of the solution at the half-equivalence point.[14]

-

Perform the titration in triplicate to ensure reproducibility.[14]

-

Protocol for logP Determination by Shake-Flask Method (OECD 107)

This is the classical method for determining the octanol-water partition coefficient.[16][17]

Sources

- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 7. acdlabs.com [acdlabs.com]

- 8. Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar [semanticscholar.org]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: Synthesis, Stereochemistry, and Potential Applications

This technical guide provides a comprehensive overview of 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in public databases, this guide outlines a robust synthetic pathway, discusses its stereochemical considerations, and explores potential applications based on structurally related compounds.

Introduction and Chemical Identity

This compound is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a tert-butylcarboxamide functional group on adjacent carbon atoms. The core structure, a cyclohexane ring, is a prevalent motif in numerous biologically active molecules, suggesting the potential for this compound and its derivatives to be of interest in medicinal chemistry and materials science.

The structure of this compound allows for the existence of stereoisomers, primarily the cis and trans diastereomers, which can exhibit distinct physical, chemical, and biological properties.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | - |

| Molecular Weight | 213.27 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted). | - |

| Boiling Point | >300 °C (predicted) | - |

| Melting Point | Variable, dependent on isomeric form (predicted). | - |

Plausible Synthetic Pathway: Aminolysis of Cyclohexane-1,2-dicarboxylic Anhydride

The most direct and logical synthetic route to this compound is the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction, a form of aminolysis, is a well-established method for the synthesis of mono-amido mono-carboxylic acids from cyclic anhydrides.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid. The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.

Sources

An In-depth Technical Guide to 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable pharmacophoric features is a paramount objective. The 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid core represents one such scaffold, embodying a unique combination of a conformationally constrained cyclohexane ring and a sterically demanding tert-butylcarbamoyl group. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, chemical properties, and potential therapeutic applications of derivatives and analogs of this intriguing molecular framework. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as a practical and authoritative resource for harnessing the potential of this chemical class in the pursuit of novel therapeutics.

The Core Moiety: A Structural and Stereochemical Overview

The fundamental structure of this compound is characterized by a cyclohexane-1,2-dicarboxylic acid backbone wherein one carboxylic acid function is converted to a tert-butylamide. The presence of two adjacent substituents on the cyclohexane ring gives rise to cis and trans diastereomers, a critical consideration in drug design as stereochemistry profoundly influences biological activity. The bulky tert-butyl group can act as a conformational lock, influencing the preferred chair conformation of the cyclohexane ring and the spatial orientation of the remaining carboxylic acid group. This inherent structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

The carboxylic acid moiety provides a handle for further derivatization, allowing for the exploration of a wide chemical space. The amide bond, on the other hand, is a common feature in many biologically active molecules, participating in crucial hydrogen bonding interactions with protein targets.

Synthesis of the Core Scaffold and its Derivatives: A Practical Approach

The most direct and efficient route to the this compound core involves the ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction is typically straightforward and proceeds with high regioselectivity, affording the desired mono-amide mono-acid. Both cis and trans isomers of the anhydride are commercially available, allowing for the stereoselective synthesis of the corresponding diastereomers of the final product.

Diagram: General Synthetic Scheme

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of cis-2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid

This protocol describes a representative synthesis of the cis isomer. The same principle can be applied to the trans isomer using the corresponding starting material.

Materials:

-

cis-Cyclohexane-1,2-dicarboxylic anhydride

-

tert-Butylamine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Amine Addition: To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain the temperature below 30 °C.

-

Expert Insight: The use of a slight excess of the amine ensures complete consumption of the anhydride. While the reaction often proceeds without an additional base, triethylamine (1.1 eq) can be added to scavenge any protons and drive the reaction to completion, particularly if the amine is used as a salt.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove any unreacted amine and then with brine (1 x volume of organic layer).

-

Causality: The acidic wash protonates the basic amine, rendering it water-soluble and facilitating its removal from the organic phase. The brine wash removes any residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often obtained as a white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary.

Exploring Chemical Diversity: Synthesis of Derivatives and Analogs

The true potential of the this compound scaffold lies in its amenability to further chemical modification. The carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Amide Bond Formation:

The carboxylic acid can be readily coupled with a diverse range of amines to generate a library of diamide derivatives. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) can be employed for this transformation.[1]

Esterification:

Esterification of the carboxylic acid provides another avenue for derivatization. This can be achieved through various methods, including Fischer esterification under acidic conditions or by reaction with alkyl halides in the presence of a base.

Modifications of the Cyclohexane Ring:

Introducing substituents onto the cyclohexane ring itself can further modulate the compound's properties. This can be achieved by starting with appropriately substituted cyclohexane-1,2-dicarboxylic anhydrides.

Diagram: Derivatization Strategy

Caption: Strategies for the derivatization of the core scaffold.

Biological Activities and Therapeutic Potential

While the specific biological profile of this compound itself is not extensively documented in publicly available literature, the broader class of carboxamide-containing molecules has demonstrated a wide range of pharmacological activities.[2] By examining the activities of structurally related compounds, we can infer the potential therapeutic applications of this scaffold.

Anticancer Activity:

Numerous N-substituted carboxamide derivatives have been reported to exhibit potent anticancer activity.[2][3] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, some carboxamide-containing compounds have been shown to target receptor tyrosine kinases, such as EGFR, or components of the MAPK signaling pathway.[4]

Table 1: Anticancer Activity of Representative Carboxamide Derivatives

| Compound/Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-2-carboxamide Derivative | K-562 (Leukemia) | 0.33 | [4] |

| Indole-2-carboxamide Derivative | HCT-116 (Colon) | 1.01 | [4] |

| Pyridine-Dicarboxamide-Cyclohexanone Derivative | MDA-MB-231 (Breast) | 5 | [5] |

| Pyridine-Dicarboxamide-Cyclohexanone Derivative | HuH-7 (Liver) | 4.5 | [5] |

| Spiro-Thiadiazole-Carboxamide Derivative | RXF393 (Renal) | 7.01 | [6] |

Note: The IC₅₀ values are for structurally related carboxamide compounds and serve as a benchmark for the potential of the this compound scaffold.

Enzyme Inhibition:

The carboxamide moiety is a well-established pharmacophore for enzyme inhibitors, capable of forming key hydrogen bond interactions within the active site of target proteins. Derivatives of the this compound scaffold could be designed to target a variety of enzymes implicated in disease.

One promising area of investigation is the inhibition of c-Jun N-terminal kinases (JNKs). JNKs are a family of stress-activated protein kinases that play a critical role in inflammatory responses and apoptosis. Dysregulation of JNK signaling is implicated in a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. Several small molecule inhibitors of JNKs feature a carboxamide group.[7]

Structure-Activity Relationships (SAR): A Predictive Framework

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.

-

The Carboxylic Acid Moiety: Conversion of the carboxylic acid to various amides or esters allows for probing the importance of this group for activity and for tuning physicochemical properties such as solubility and cell permeability.

-

The tert-Butyl Group: The bulky tert-butyl group is expected to have a significant impact on the binding affinity and selectivity of the molecule. Replacing it with smaller or larger alkyl groups, or with cyclic or aromatic moieties, would be a key step in SAR studies.

-

The Cyclohexane Ring: The stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring is likely to be a critical determinant of activity. Furthermore, the introduction of substituents on the ring can influence both the conformation of the molecule and its interactions with the target protein. For example, the presence of a chloro-substituent in the second ring of 5-aryl-1,4-benzodiazepines enhanced their anti-inflammatory and anticancer activities.[8]

Diagram: Structure-Activity Relationship (SAR) Workflow

Caption: An iterative workflow for exploring the SAR of the core scaffold.

In Vitro Biological Evaluation: Standardized Protocols

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible in vitro assays are essential. The following are representative protocols for evaluating anticancer activity and enzyme inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for an additional 4 hours.

-

Scientific Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Experimental Protocol: JNK1 Inhibition Assay (Kinase-Glo® Luminescent Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against JNK1 using a commercially available luminescent kinase assay kit.

Materials:

-

Recombinant human JNK1 enzyme

-

JNK1 substrate (e.g., ATF2)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a well of a white microplate, prepare the kinase reaction mixture containing the assay buffer, JNK1 enzyme, and the JNK1 substrate.

-

Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates a luminescent signal.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The inhibitory activity is determined by the reduction in the luminescent signal, which is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[10]

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the inherent structural features of the cyclohexane ring and the tert-butylcarbamoyl group, provides a rich platform for medicinal chemistry exploration. The potential for these derivatives to exhibit anticancer and enzyme inhibitory activities warrants further investigation.

Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish comprehensive structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as drug candidates. The protocols and insights provided in this guide offer a solid foundation for embarking on such a research program, with the ultimate goal of translating the potential of this versatile scaffold into tangible therapeutic benefits.

References

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH National Library of Medicine. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH National Library of Medicine. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2021). MDPI. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH National Library of Medicine. [Link]

-

General Cytotoxicity Assessment by Means of the MTT Assay. ResearchGate. [Link]

-

Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. [Link]

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]

-

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. (2019). MDPI. [Link]

-

C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. [Link]

-

Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025). ResearchGate. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). PubMed. [Link]

-

Enzyme assay techniques and protocols. ResearchGate. [Link]

- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Molecular Target and Action Mechanism of Anti-Cancer Agents. (2023). PMC. [Link]

-

Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. [Link]

- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin. (2024). ACS Omega. [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

-

Molecular Targets of Natural Compounds with Anti-Cancer Properties. (2018). MDPI. [Link]

-

Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. (2025). ACS Omega. [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study [mdpi.com]

- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

An In-depth Technical Guide to the Solubility of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates formulation strategies, reaction conditions, and purification processes. This guide provides a comprehensive technical overview of the solubility of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.

The molecular architecture of this compound, featuring a bulky, non-polar tert-butyl group, a cyclohexane ring, and two polar functional groups—a carboxylic acid and an amide—results in a complex and nuanced solubility profile. The interplay between these structural components governs its interactions with various organic solvents. This document will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and offer insights into the interpretation of solubility data for researchers, scientists, and drug development professionals.

Theoretical Framework: Molecular Structure and its Influence on Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). In non-polar solvents, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[1][2]

-

Tert-butylcarbamoyl Group (-CONH-C(CH₃)₃): The amide group is also polar and can participate in hydrogen bonding. The presence of the bulky tert-butyl group, however, introduces significant steric hindrance and a non-polar character.

-

Cyclohexane Ring: This saturated hydrocarbon ring is non-polar and contributes to the molecule's lipophilicity, favoring solubility in less polar organic solvents.[1]

The overall solubility in a given organic solvent will be a balance between the hydrophilic character of the carboxylic acid and amide groups and the lipophilic nature of the cyclohexane and tert-butyl moieties.

Logical Relationships in Solubility

The interplay of these functional groups dictates the solubility of this compound in various organic solvents. The following diagram illustrates the key molecular interactions that govern its dissolution.

Caption: Molecular interactions influencing solubility.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4][5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Shake-flask method for solubility determination.

Detailed Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of visible excess solid is crucial to ensure saturation.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with concentration checks at 24, 48, and 72 hours to confirm that the solubility has reached a plateau.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE). This step must be performed diligently to avoid transferring any solid particles.[7]

-

Accurately dilute a known volume of the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structural similarity to other substituted cyclohexanecarboxylic acids and general principles of solubility.[1][6] The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) | Rationale |

| Methanol | Polar Protic | Soluble | > 10 | Strong hydrogen bonding interactions with the carboxylic acid and amide groups. |

| Ethanol | Polar Protic | Soluble | > 10 | Similar to methanol, favorable hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | 5 - 10 | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Dichloromethane | Weakly Polar | Moderately Soluble | 1 - 5 | Balances polar and non-polar interactions. |

| Ethyl Acetate | Weakly Polar | Moderately Soluble | 1 - 5 | Can act as a hydrogen bond acceptor. |

| Toluene | Non-polar | Sparingly Soluble | < 1 | Dominated by non-polar interactions with the cyclohexane and tert-butyl groups. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | < 0.1 | The polar functional groups significantly hinder solubility in this non-polar aliphatic solvent. Used for recrystallization, implying lower solubility at cooler temperatures.[6] |

Note: The quantitative solubility values are estimates based on the properties of structurally related compounds and should be confirmed by experimental determination as outlined in Section 2.

Factors Influencing Solubility Measurements

Several experimental factors can influence the outcome of solubility measurements, and it is crucial to control these to ensure data accuracy and reproducibility:[3][7]

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is essential.[9]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[7]

-

Equilibration Time: Insufficient agitation time can lead to an underestimation of the true thermodynamic solubility. It is vital to ensure that the system has reached equilibrium.

-

pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the medium can significantly impact solubility. In non-aqueous organic solvents, this is less of a concern unless water or other acidic/basic components are present.[3]

-

Solid State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. The most stable polymorphic form will exhibit the lowest solubility.[10]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its polar and non-polar structural elements. A high degree of solubility is anticipated in polar protic and aprotic solvents, with decreasing solubility as the solvent polarity decreases. For accurate and reliable solubility data, a well-controlled experimental methodology, such as the shake-flask method coupled with a validated analytical technique like HPLC, is indispensable. The insights and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively characterize and utilize this compound in their scientific endeavors.

References

-

Physical Properties of Carboxylic Acids. (n.d.). CK-12 Foundation. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Retrieved from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery. Retrieved from [Link]

-

Box, K. J., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 453-462. Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024). International Journal of Pharmaceutics, 658, 124233. Retrieved from [Link]

-

Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

-

Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Tert-butyl cyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Stereoisomers of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: Synthesis, Separation, and Characterization

Abstract

The stereochemical configuration of a pharmaceutical compound is a critical determinant of its efficacy, safety, and pharmacokinetic profile. For molecules with multiple chiral centers, such as 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, the isolation and characterization of each stereoisomer is a fundamental step in drug discovery and development. This guide provides a comprehensive technical overview of the stereoisomers of this molecule, which possesses two adjacent chiral centers on a cyclohexane ring. We will explore the principles of its stereoisomerism, present detailed protocols for the synthesis of a mixed-isomeric starting material, outline robust strategies for the separation of its diastereomers (cis and trans), and detail the chiral resolution of the resulting enantiomeric pairs. Furthermore, this document provides validated analytical methodologies for the unambiguous characterization and determination of stereochemical purity for each isolated isomer, grounded in established scientific principles and practices.

Introduction: The Stereochemical Complexity of a Disubstituted Cyclohexane

This compound is a disubstituted cyclohexane derivative with chiral centers at the C1 and C2 positions. This substitution pattern gives rise to a set of four possible stereoisomers. These isomers are grouped into two pairs of diastereomers: cis and trans.[1][2] Each diastereomeric pair, in turn, consists of a pair of enantiomers (non-superimposable mirror images).

The spatial arrangement of the bulky tert-butylcarbamoyl and the carboxylic acid groups dictates not only the relative stereochemistry (cis/trans) but also the preferred conformational state of the cyclohexane ring.[3] Due to significant steric hindrance, bulky substituents preferentially occupy the equatorial position in the stable chair conformation to minimize energetically unfavorable 1,3-diaxial interactions.[4] This conformational preference profoundly influences the physical properties of the isomers, such as polarity, solubility, and crystal packing, which are exploited for their separation.

This guide provides the necessary theoretical framework and practical, field-proven protocols for researchers to confidently navigate the synthesis, separation, and analysis of these stereoisomers.

Analysis of Stereoisomers and Conformational States

The four stereoisomers of this compound arise from the two chiral centers at C1 and C2.

-

Cis Isomers: The carboxylic acid and tert-butylcarbamoyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a racemic mixture of (1R, 2S) and (1S, 2R) enantiomers. In the most stable chair conformation, one substituent must be axial while the other is equatorial.[2] Given the large steric bulk of the tert-butyl group, the tert-butylcarbamoyl moiety will strongly prefer the equatorial position.

-

Trans Isomers: The two substituent groups are on opposite faces of the ring. This diastereomer exists as a racemic mixture of (1R, 2R) and (1S, 2S) enantiomers. The trans configuration allows for a chair conformation where both bulky groups occupy equatorial positions (diequatorial), which is energetically highly favorable compared to the diaxial conformation.[1][4]

The distinct conformational preferences and resulting differences in molecular shape and polarity between the cis (axial-equatorial) and trans (diequatorial) diastereomers are the keys to their successful separation.

Caption: Stereoisomeric relationships for the target molecule.

Synthesis and Separation Workflow

The isolation of all four stereoisomers begins with a non-stereoselective synthesis to produce a mixture of the cis and trans diastereomers. This mixture is then subjected to separation and resolution procedures.

Caption: Overall workflow for synthesis and isomer separation.

Protocol: Synthesis of Mixed Isomers

This protocol starts from commercially available 1,2-cyclohexanedicarboxylic anhydride, which is predominantly the cis isomer. The reaction with tert-butylamine opens the anhydride ring to form the cis-amide-acid. Subsequent epimerization at the C2 position under basic or acidic conditions can generate a mixture of cis and trans isomers.

Materials:

-

1,2-Cyclohexanedicarboxylic anhydride, predominantly cis (1.0 eq)

-

tert-Butylamine (1.1 eq)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amide Formation: Dissolve 1,2-cyclohexanedicarboxylic anhydride in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Slowly add tert-butylamine dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The formation of the cis-amide-acid product can be monitored by Thin Layer Chromatography (TLC).

-

Epimerization and Workup: Add a 2M NaOH solution to the reaction mixture and stir vigorously overnight. This step facilitates the epimerization at the carbon alpha to the carbonyl of the carboxylic acid, leading to a thermodynamic mixture of cis and trans isomers.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

Protocol: Separation of Cis and Trans Diastereomers

The separation of the cis and trans diastereomers is achieved using silica gel column chromatography, leveraging the difference in polarity between the two isomers. The trans-diequatorial isomer is generally less polar than the cis-axial-equatorial isomer and will thus elute first.

Materials:

-

Crude isomer mixture from step 3.1

-

Silica gel (for column chromatography)

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., starting from 90:10 to 50:50)

-

TLC plates and developing chamber

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate).

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with the starting mobile phase. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.

-

Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the more polar compound.

-

Fraction Analysis: Combine fractions containing the pure, separated isomers based on TLC analysis.

-

Evaporate the solvent from the combined fractions to yield the pure cis racemate and the pure trans racemate. The identity and relative stereochemistry of each should be confirmed by NMR spectroscopy.

Protocol: Chiral Resolution of Enantiomers

Once the diastereomers are separated, each racemic mixture must be resolved to isolate the individual enantiomers. Two common and effective methods are diastereomeric salt formation and chiral chromatography.[5][6]

Method A: Diastereomeric Salt Formation (Example for trans-Isomer)

This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[7][8]

Materials:

-

Racemic trans-2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid (1.0 eq)

-

(R)-(+)-1-Phenylethylamine (0.5-1.0 eq)

-

Solvent for crystallization (e.g., ethanol, acetone, or a mixture)

-

1M HCl

Procedure:

-

Salt Formation: Dissolve the racemic trans-acid in a minimal amount of a hot suitable solvent. In a separate flask, dissolve the chiral amine in the same solvent.

-

Add the chiral amine solution to the hot acid solution. Heat the mixture to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Enriched Acid: Suspend the purified diastereomeric salt in water and acidify with 1M HCl to pH 1-2. This protonates the carboxylate and liberates the free, enantiomerically enriched carboxylic acid.

-

Extract the enriched acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the resolved enantiomer.

-

The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Method B: Chiral HPLC Separation

Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[9][10] This is often the preferred analytical method and can be scaled to preparative separation.

Procedure:

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for carboxylic acids.

-

Method Development: Develop a separation method by screening different mobile phases (e.g., hexane/isopropanol mixtures with a small amount of an acidic modifier like trifluoroacetic acid).

-

Analysis/Separation: Inject the racemic sample onto the chiral column. The two enantiomers will interact differently with the CSP, resulting in different retention times.

-

For preparative work, collect the fractions corresponding to each enantiomeric peak.

-

Evaporate the solvent to obtain the isolated, pure enantiomers.

Analytical Characterization

Unambiguous identification of each isomer requires a suite of analytical techniques. NMR is powerful for determining relative stereochemistry, while chiral HPLC is the gold standard for assessing enantiomeric purity.[9][11]

Sources

- 1. jove.com [jove.com]

- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jackwestin.com [jackwestin.com]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 10. books.rsc.org [books.rsc.org]

- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

Unlocking the Therapeutic Potential of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: A Research and Development Blueprint

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the untapped potential of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest due to its unique structural features. While direct biological data on this specific compound is not yet publicly available, its constituent moieties—a cyclohexane scaffold, a carboxylic acid group, and a bulky tert-butylcarbamoyl side chain—are present in a variety of biologically active molecules. This whitepaper presents a comprehensive, technically-grounded framework for investigating the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals as a blueprint for a structured research program, from initial hypothesis to preclinical evaluation.

Introduction: The Scientific Rationale for Investigation

The core structure of this compound combines a lipophilic cyclohexane ring with two key functional groups: a carboxylic acid and a tertiary amide. The cyclohexane ring provides a rigid, three-dimensional scaffold that can influence binding to biological targets. The carboxylic acid group is a common feature in many drugs, often involved in forming salt bridges or hydrogen bonds with receptor sites. The N-tert-butylcarbamoyl group introduces a bulky, hydrophobic element that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these features suggests several plausible avenues for biological activity. Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2] The presence of an amide linkage, particularly one with a bulky substituent, is also a hallmark of many enzyme inhibitors. This structural analysis forms the basis of our hypothesis-driven approach to elucidating the biological profile of this novel compound.

Hypothetical Biological Targets and Therapeutic Areas

Based on structure-activity relationships (SAR) of similar compounds, we can postulate several potential biological targets for this compound.[3][4]

Anti-inflammatory Activity

The cyclohexanecarboxylic acid moiety is present in compounds that have demonstrated anti-inflammatory properties.[2] This activity is often mediated through the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling pathways.

-

Potential Targets: Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and cytokine receptors.

-

Therapeutic Areas: Rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

Antimicrobial Activity

Derivatives of cyclohexane have been evaluated for their ability to inhibit the growth of pathogenic bacteria.[5] The lipophilic nature of the cyclohexane ring and the presence of the amide group could facilitate penetration of bacterial cell membranes.

-

Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, and other essential bacterial enzymes.

-

Therapeutic Areas: Treatment of bacterial infections, particularly those caused by drug-resistant strains.

Anticancer Activity

Some cyclohexanecarboxylic acid derivatives have shown antiproliferative effects.[1][2] The bulky tert-butyl group could play a role in steric hindrance of enzyme active sites or protein-protein interactions crucial for cancer cell growth.

-

Potential Targets: Kinases involved in cell cycle regulation, histone deacetylases (HDACs), and other enzymes overexpressed in cancer cells.

-

Therapeutic Areas: Oncology, with potential applications in various solid tumors and hematological malignancies.

A Proposed Research Workflow: From In Silico Screening to In Vitro Validation

To systematically investigate the potential biological activities of this compound, a multi-tiered research approach is proposed. This workflow is designed to efficiently identify and validate potential therapeutic applications.

Caption: A proposed phased research workflow for the systematic evaluation of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation. These are standard, validated methods that can be adapted as needed.

Synthesis of this compound

While a specific patented synthesis for this exact molecule was not identified, a plausible synthetic route can be derived from general organic chemistry principles.[6][7]

Protocol: Amide Coupling

-

Starting Materials: Cyclohexane-1,2-dicarboxylic anhydride and tert-butylamine.

-

Step 1: Ring Opening. Dissolve cyclohexane-1,2-dicarboxylic anhydride in a suitable aprotic solvent (e.g., dichloromethane).

-

Add tert-butylamine dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Step 2: Work-up. Acidify the reaction mixture with 1M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Purification. Purify the crude product by column chromatography or recrystallization to yield this compound.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay will determine if the compound can inhibit the activity of the pro-inflammatory enzyme COX-2.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and either the test compound, positive control, or vehicle control.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5]

Protocol: Broth Microdilution MIC Assay

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, and a known antibiotic as a positive control.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target/Organism | Metric | Result |

| Anti-inflammatory | Human COX-2 | IC₅₀ | [To be determined] |

| Anti-inflammatory | Human 5-LOX | IC₅₀ | [To be determined] |

| Antimicrobial | S. aureus | MIC | [To be determined] |

| Antimicrobial | E. coli | MIC | [To be determined] |

| Antiproliferative | Human Colon Cancer Cell Line (HCT116) | GI₅₀ | [To be determined] |

| Antiproliferative | Human Breast Cancer Cell Line (MCF-7) | GI₅₀ | [To be determined] |

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to investigating the potential biological activities of this compound. While the therapeutic potential of this specific molecule is currently unknown, its structural features provide a strong rationale for its exploration as a novel therapeutic agent. The proposed research workflow, from in silico modeling to in vitro validation, offers a clear path forward for elucidating its pharmacological profile.

The initial focus should be on broad-spectrum screening to identify promising areas of activity. Positive hits will then be pursued through more detailed mechanistic studies and lead optimization. The structure-activity relationship studies will be crucial for identifying analogs with improved potency, selectivity, and pharmacokinetic properties. Ultimately, this research program has the potential to uncover a new class of therapeutic agents with applications in inflammation, infectious diseases, or oncology.

References

- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (2024, October 1). PubMed Central.

- A Comparative Guide to the Biological Activity of Tert-butyl Cyclohexanecarboxylate Deriv

- Synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate. (n.d.).

- Process for preparing cyclohexanediacetic acid monoamide. (n.d.).

- Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]. (n.d.).